N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline
Description
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline is an aniline derivative featuring a 4-butoxybenzyl group attached to the nitrogen atom and a 3-phenylpropoxy substituent at the second position of the benzene ring. This compound is hypothesized to exhibit pharmacological activity due to structural similarities with antitumor and anti-inflammatory agents reported in literature .
Properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-2-3-19-28-24-17-15-23(16-18-24)21-27-25-13-7-8-14-26(25)29-20-9-12-22-10-5-4-6-11-22/h4-8,10-11,13-18,27H,2-3,9,12,19-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNQBNCSWDZCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline is a synthetic compound with potential biological activity that has been explored for various therapeutic applications. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a butoxy group and a phenylpropoxy moiety attached to an aniline structure. Its chemical formula is C₁₈H₂₃NO₂, and it has a molecular weight of 287.38 g/mol. The compound's structural features suggest potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies indicate that the compound may modulate various biochemical pathways, potentially affecting processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be relevant for conditions like cancer or inflammation.
- Receptor Binding : It may bind to certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro tests have demonstrated that the compound can induce apoptosis in cancer cell lines, including HepG2 liver cancer cells. The mechanism involves cell cycle arrest and activation of pro-apoptotic factors such as Bax, while downregulating anti-apoptotic factors like Bcl-2 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays revealed that this compound exhibits significant antibacterial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline | Tert-butyl group instead of butoxy | Moderate antitumor activity |
| 2-Butoxy-N-[2-(2-ethoxyethoxy)benzyl]aniline | Ethoxyethoxy group | Antimicrobial and anticancer properties |
| N-[4-Hexyloxybenzyl]-1-ethanamine | Hexyloxy group | Limited biological activity |
This table illustrates the variations in structural features and their corresponding impact on biological activity.
Case Studies
- Case Study on Antitumor Efficacy : A study conducted on HepG2 cells showed that treatment with this compound led to a dose-dependent increase in apoptosis markers after 72 hours of exposure. The study concluded that the compound could be further developed as a potential therapeutic agent for liver cancer .
- Antimicrobial Evaluation : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated effective inhibition at low concentrations, suggesting its potential role in treating bacterial infections .
Scientific Research Applications
Scientific Research Applications
N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline has diverse applications in scientific research:
1. Medicinal Chemistry
- Pharmacological Properties : The compound is investigated for its potential anti-inflammatory and analgesic effects. Preliminary studies suggest it may act as a ligand for specific receptors, influencing various biochemical pathways.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cell lines, particularly through mechanisms involving oxidative stress and mitochondrial dysfunction.
2. Biological Activity
- Antimicrobial Properties : Studies have shown that the compound exhibits antimicrobial effects against various bacterial strains, suggesting its potential as an antimicrobial agent. Minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL in tested strains.
- Cytotoxic Effects : Related compounds have demonstrated cytotoxicity against cancer cell lines, indicating that this compound may possess similar properties due to its structural motifs.
3. Material Science
- The compound is utilized in developing specialty chemicals and materials due to its unique chemical structure, which allows for modifications leading to new functional properties.
Case Studies and Research Findings
Several case studies highlight the compound's efficacy and potential applications:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, establishing a foundation for further exploration in therapeutic applications.
-
Anticancer Mechanism Investigation :
- Research focused on the anticancer properties revealed that the compound induces apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to increased reactive oxygen species (ROS) levels and activation of caspase pathways.
- Biological Activity Review :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: 4-Substituted Benzyl Groups
N-(4-Fluorobenzyl)-2-(3-phenylpropoxy)aniline ()
- Structural Difference : Replaces the 4-butoxy group with a 4-fluorobenzyl moiety.
- Electronic Effects : Fluorine is electron-withdrawing (-I effect), reducing electron density on the aromatic ring compared to the electron-donating butoxy group. This difference may alter binding affinity to biological targets, such as receptors or enzymes.
- Biological Implications : Fluorinated analogs often exhibit enhanced metabolic stability but reduced solubility. The butoxy variant may have superior tissue penetration due to increased lipophilicity .
Core Structure Variations: Quinoline Derivatives
N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine ()
- Structural Difference: Features a quinoline core instead of aniline, with a 3-phenylpropoxy group at position 7 and a 3-methoxyaniline substituent at position 3.
- Activity Comparison: The quinoline derivative demonstrated potent antiproliferative activity (IC₅₀: 2.56–3.67 μM against HCT-116, HeLa cells) via autophagy inhibition.
- Synthetic Routes: Both compounds likely involve nucleophilic substitution for alkoxy group attachment. The quinoline derivative required multi-step synthesis, including Schiff base formation, whereas the aniline analog may utilize simpler alkylation protocols .
Nitro-Substituted Analogs
4-Nitro-N-(3-nitrophenyl)benzamide ()
- Structural Difference: Contains nitro groups (-NO₂) on both benzamide and aniline rings, contrasting with the butoxy and phenylpropoxy substituents.
- Electronic and Steric Effects : Nitro groups are strongly electron-withdrawing, making the compound more polar and reactive. This contrasts with the target compound’s electron-rich aromatic system, which may favor hydrophobic interactions in drug-receptor binding .
Preparation Methods
Method 1: Nucleophilic Aromatic Substitution and Alkylation
This approach involves initial formation of the aromatic backbone followed by nucleophilic substitution to introduce the butoxy group at the para position of benzene and subsequent benzylation.
- Preparation of 4-butoxybenzyl chloride or alcohol : Using Williamson ether synthesis, phenol derivatives are reacted with butyl halides under basic conditions.
- Benzylation of aniline derivatives : The amino group of aniline is protected or directly alkylated with 4-butoxybenzyl halides in the presence of bases like potassium carbonate or sodium hydride.
- Alkylation reactions are performed in polar aprotic solvents such as DMF or DMSO at room temperature or slightly elevated temperatures, with yields often exceeding 80% under optimized conditions.
- Aromatic substitution with benzyl groups is facilitated by activating groups or catalysts, ensuring regioselectivity.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 4-Hydroxybenzyl chloride + butanol | Base (K2CO3), DMF, room temp | 85% | Williamson ether synthesis |
| 2 | Aniline derivative + 4-butoxybenzyl chloride | K2CO3, acetonitrile, room temp | 78% | Benzylation of amino group |
Method 2: Cross-Coupling Reactions
Modern synthetic routes utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to assemble the aromatic and aliphatic components efficiently.
- Preparation of boronic acids or halides : 3-phenylpropyl derivatives are prepared via Grignard or halide formation.
- Coupling with aromatic amines : Using Pd catalysts, the phenylpropoxy chain is attached to the aromatic core.
- These methods provide high regioselectivity and functional group tolerance.
- Reaction conditions typically involve Pd(PPh3)4 or Pd(dppf)Cl2 in the presence of bases like potassium tert-butoxide, at temperatures ranging from 80°C to 120°C.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 3-Phenylpropylboronic acid + aryl halide | Pd catalyst, base, toluene, 100°C | 75% | Suzuki coupling |
| 2 | Aromatic amine + benzyl halide | Pd catalyst, base, reflux | 80% | Buchwald-Hartwig amination |
Method 3: Reductive Amination and Final Coupling
This method involves reductive amination of aldehyde intermediates with aniline derivatives, followed by alkylation to introduce the butoxybenzyl group.
- Preparation of aldehyde intermediates : Via oxidation of alcohols or direct synthesis.
- Reductive amination : Using sodium cyanoborohydride or similar reducing agents to form secondary amines.
- Final alkylation : With 4-butoxybenzyl halides or derivatives.
- These reactions are performed under mild conditions, with yields often above 70%.
- Purification involves chromatography and recrystallization.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Aldehyde + aniline | NaBH3CN, acetic acid, rt | 72% | Reductive amination |
| 2 | Alkylation with benzyl halide | K2CO3, DMF, room temp | 75% | Alkylation of amine |
Research Findings and Data Summary
| Method | Advantages | Limitations | Typical Yield | Suitable Conditions |
|---|---|---|---|---|
| Nucleophilic substitution | Simple, high-yield | Limited regioselectivity | 78-85% | Room temp, polar aprotic solvents |
| Cross-coupling | High regioselectivity, versatile | Requires expensive catalysts | 75-80% | Elevated temperatures, inert atmosphere |
| Reductive amination | Mild, efficient | Multi-step, sensitive to impurities | 70-75% | Mild acids/bases, controlled temperature |
Notes on Optimization and Practical Considerations
- Purity of starting materials significantly affects yields.
- Reaction temperature and solvent choice are critical for selectivity.
- Catalyst loading and reaction time influence overall efficiency.
- Post-reaction purification via chromatography or recrystallization ensures high purity of the final compound.
Q & A
Basic: What synthetic methodologies are applicable for preparing N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline?
Answer:
The synthesis involves sequential alkylation and protection-deprotection strategies. A typical route includes:
- Step 1: Alkylation of 2-aminophenol with 3-phenylpropyl bromide under basic conditions (e.g., K₂CO₃/acetone) to introduce the 3-phenylpropoxy group, yielding 2-(3-phenylpropoxy)aniline .
- Step 2: Protection of the aniline nitrogen using a 4-butoxybenzyl group via reductive amination. For example, reacting 2-(3-phenylpropoxy)aniline with 4-butoxybenzaldehyde in the presence of NaBH₃CN .
- Step 3: Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the final product, confirmed by ¹H/¹³C-NMR and mass spectrometry .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C-NMR: To confirm substituent positions and integration ratios. For example, the 3-phenylpropoxy group shows characteristic triplet signals for the methylene protons adjacent to oxygen (δ ~3.8–4.0 ppm) .
- Mass Spectrometry (ESI/APCI): To verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- High-Resolution X-ray Crystallography: For resolving stereochemical ambiguities. SHELX software (SHELXL-2018) is widely used for structure refinement, particularly for anisotropic displacement parameters and hydrogen bonding networks .
Advanced: How can conflicting NMR data between synthetic batches be resolved?
Answer:
Discrepancies often arise from residual solvents, rotamers, or diastereomeric impurities. Methodological approaches include:
- Variable Temperature NMR: To identify dynamic rotational barriers (e.g., hindered rotation around the aniline N–C bond) .
- 2D NMR (COSY, HSQC): To assign overlapping signals and confirm connectivity. For example, NOESY can distinguish between para- and meta-substituted aromatic protons .
- Crystallographic Validation: Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR assignments .
Advanced: How can researchers design experiments to evaluate the biological activity of this compound?
Answer:
Adopt protocols from structurally related compounds:
- In Vitro Antiproliferative Assays: Use the MTT assay across human tumor cell lines (e.g., HCT-116, HeLa) to determine IC₅₀ values. Compounds with 3-phenylpropoxy groups in similar scaffolds show IC₅₀ values <10 μM .
- Mechanistic Studies: Assess autophagy pathways (e.g., ATG5 dependency) via Western blotting or siRNA knockdown. For example, quinoline derivatives with 3-phenylpropoxy substituents inhibit colorectal cancer growth via ATG5-dependent autophagy .
- In Vivo Models: Administer the compound (e.g., 10–50 mg/kg, oral) in xenograft mice to monitor tumor weight reduction and histopathological changes .
Advanced: What strategies optimize the yield of multi-step syntheses involving bulky substituents?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time for sterically hindered intermediates (e.g., 4-butoxybenzyl group introduction) .
- Protecting Group Engineering: Use acid-labile groups (e.g., tert-butoxycarbonyl, BOC) for temporary nitrogen protection during alkylation steps .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates, improving coupling efficiency .
Advanced: How can computational methods complement experimental data for this compound?
Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates NMR chemical shifts via gauge-including atomic orbital (GIAO) calculations .
- Molecular Docking: Screens potential protein targets (e.g., kinases, GPCRs) using structural analogs. For example, 3-phenylpropoxy-containing quinoline derivatives bind to autophagy-related proteins .
- Molecular Dynamics (MD): Simulates conformational stability in solution, aiding in interpreting dynamic NMR behavior .
Advanced: What are the challenges in scaling up the synthesis for preclinical studies?
Answer:
- Purification at Scale: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography .
- Byproduct Management: Monitor and suppress side reactions (e.g., over-alkylation) using in-line FTIR or reaction calorimetry .
- Regioselectivity Control: Employ directing groups (e.g., nitro or methoxy) to ensure precise substitution patterns during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
